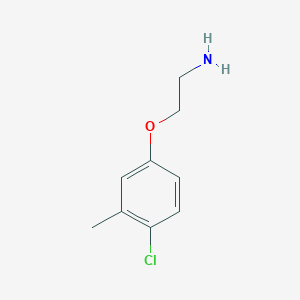

2-(4-chloro-3-methylphenoxy)ethanamine

Descripción general

Descripción

2-(4-Chloro-3-methyl-phenoxy)-ethylamine is an organic compound that features a phenoxy group substituted with a chlorine atom and a methyl group, connected to an ethylamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and ethylene oxide.

Etherification: 4-chloro-3-methylphenol is reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(4-chloro-3-methyl-phenoxy)ethanol.

Amination: The resulting 2-(4-chloro-3-methyl-phenoxy)ethanol is then treated with ammonia or an amine source under suitable conditions to yield 2-(4-Chloro-3-methyl-phenoxy)-ethylamine.

Industrial Production Methods

Industrial production methods for 2-(4-Chloro-3-methyl-phenoxy)-ethylamine may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-3-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the phenoxy group.

Reduction: Reduced forms of the ethylamine chain.

Substitution: Substituted phenoxy derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Derivatization Reagent : The compound is used as a derivatization reagent in high-performance liquid chromatography (HPLC) for analyzing perfluorooctanoic acid (PFOA), enhancing detection sensitivity and specificity.

- Synthesis Precursor : It serves as a precursor for synthesizing various herbicides and dyes, contributing to agricultural chemistry and materials science.

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential for development as a novel antimicrobial agent.

- Cytotoxic Effects : Preliminary studies indicate that it can induce apoptosis in cancer cell lines, making it a candidate for anticancer research.

Medicine

Although not used therapeutically at present, the compound is valuable as a research tool for studying the effects of similar compounds on biological systems. Its interactions with specific molecular targets, such as enzymes and receptors, are under investigation to understand its potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of chlorinated anilines, including 2-(4-chloro-3-methylphenoxy)ethanamine. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis at lower concentrations compared to traditional chemotherapeutics, indicating promising avenues for further research into its anticancer properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, while the ethylamine chain can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chloro-3-methyl-phenoxy)-2-methyl-propionic acid: Similar structure with a propionic acid group instead of an ethylamine chain.

4-Chloro-3-methylphenol: The parent phenol compound without the ethylamine chain.

2-(4-Chloro-3-methyl-phenoxy)-ethanol: An intermediate in the synthesis of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine.

Uniqueness

2-(4-Chloro-3-methyl-phenoxy)-ethylamine is unique due to its specific combination of a phenoxy group with chlorine and methyl substitutions, along with an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

2-(4-Chloro-3-methylphenoxy)ethanamine, with the chemical formula C₉H₁₂ClNO, is an organic compound notable for its diverse biological activities. This article explores its biological mechanisms, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenoxy group and an ethylamine moiety , contributing to its unique chemical properties. The presence of a chlorine atom and a methyl group on the aromatic ring enhances its reactivity and biological interactions. Its molecular weight is 185.65 g/mol, which is significant for its pharmacological applications.

Interaction with Neurotransmitter Systems

Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential therapeutic applications in neuropharmacology. It has been studied for its effects on:

- Dopaminergic activity : Influencing dopamine levels may have implications for treating disorders like Parkinson's disease.

- Serotonergic pathways : Modulating serotonin could impact mood disorders and anxiety.

Antimicrobial and Anthelmintic Properties

The compound has been utilized in synthesizing derivatives that exhibit antimicrobial and anthelmintic activities. For instance, studies show that some synthesized derivatives demonstrated significant efficacy against various bacterial strains and parasitic infections, highlighting the potential for developing new antimicrobial agents from this compound.

Synthesis of Derivatives

The synthesis of this compound typically involves several steps, including reactions with aldehydes to form Schiff bases. These derivatives are crucial for enhancing biological activity or altering properties for specific applications:

| Synthesis Method | Reagents Used | Yield |

|---|---|---|

| Reaction with aldehydes | UV-Visible and FTIR spectroscopy | High yields reported |

| Formation of Schiff bases | Various amines | Successful synthesis of tetradentate NNNS Schiff bases |

Case Studies

- Antimicrobial Activity Study : A study synthesized 2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides, which showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Neuropharmacological Effects : Investigations into the effects of the compound on neurotransmitter systems revealed alterations in dopamine and serotonin levels in animal models, suggesting potential use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-methylphenol | Hydroxyl group on aromatic ring | Precursor for various derivatives |

| 2-(4-Chlorophenoxy)ethanamine | Lacks methyl substitution | More potent in certain biological assays |

| 2-(4-Bromo-3-methylphenoxy)ethanamine | Bromine instead of chlorine | Potentially different reactivity patterns |

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, leading to modulation of biochemical pathways. This interaction can result in:

- Inhibition or activation of enzyme activities

- Alteration of neurotransmitter release

- Potential cytotoxic effects in cancer cells through apoptosis induction

Propiedades

IUPAC Name |

2-(4-chloro-3-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMIIOXQERVSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390235 | |

| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-87-2 | |

| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.